![molecular formula C12H16N2O B13565427 (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13565427.png)
(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound that features a diazabicycloheptane core with a methoxyphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Cyclization: The key step involves the cyclization of the intermediate to form the diazabicycloheptane core. This can be achieved through a series of condensation reactions under controlled conditions.
Substitution: The methoxyphenyl group is introduced via a substitution reaction, often using a suitable aryl halide and a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and bases such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used as a ligand in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,4R)-2-(4-hydroxyphenyl)-2,5-diazabicyclo[2.2.1]heptane: Similar structure with a hydroxy group instead of a methoxy group.
(1R,4R)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane: Similar structure with a chloro group instead of a methoxy group.
(1R,4R)-2-(4-nitrophenyl)-2,5-diazabicyclo[2.2.1]heptane: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H16N2O/c1-15-12-4-2-10(3-5-12)14-8-9-6-11(14)7-13-9/h2-5,9,11,13H,6-8H2,1H3/t9-,11-/m1/s1 |
InChI-Schlüssel |
IACCJBSRBQSTTF-MWLCHTKSSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2C[C@H]3C[C@@H]2CN3 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CC3CC2CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(4-methylbenzene-1-sulfonyl)oxy]acetate](/img/structure/B13565346.png)

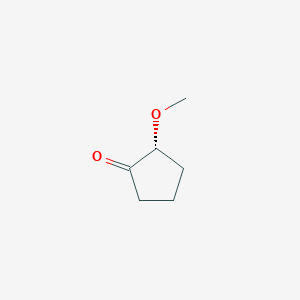
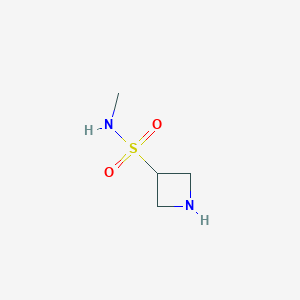
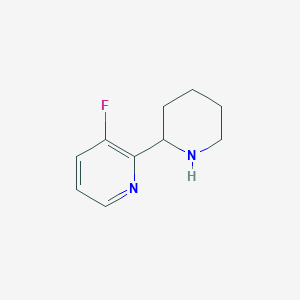

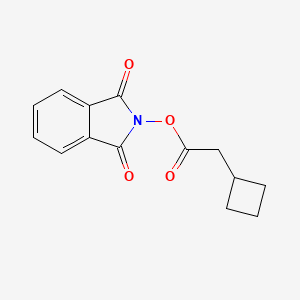



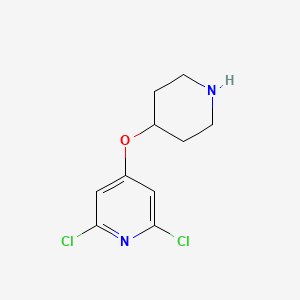
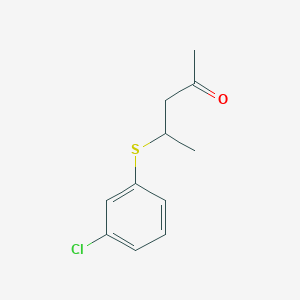
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)

